Methyl 4,4-dinitrovalerate Methyl 4,4-dinitrovalerate
Brand Name: Vulcanchem
CAS No.: 6921-12-6
VCID: VC18758933
InChI: InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3
SMILES:
Molecular Formula: C6H10N2O6
Molecular Weight: 206.15 g/mol

Methyl 4,4-dinitrovalerate

CAS No.: 6921-12-6

Cat. No.: VC18758933

Molecular Formula: C6H10N2O6

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4,4-dinitrovalerate - 6921-12-6

Specification

CAS No. 6921-12-6
Molecular Formula C6H10N2O6
Molecular Weight 206.15 g/mol
IUPAC Name methyl 4,4-dinitropentanoate
Standard InChI InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3
Standard InChI Key XJYBIOQYCBWSAV-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Methyl 4,4-dinitrovalerate, systematically named methyl 4,4-dinitropentanoate, features a pentanoate backbone with two nitro groups (-NO₂) at the fourth carbon and a methyl ester group at the terminal position. Its IUPAC name and SMILES notation are:

  • IUPAC Name: Methyl 4,4-dinitropentanoate

  • SMILES: CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

The 3D structure reveals a planar nitro group geometry, with steric and electronic effects influencing reactivity .

Physicochemical Properties

Key properties include:

PropertyValueMethod/Source
Molecular Weight206.15 g/molPubChem
Density1.315 g/cm³Chemsrc
Boiling Point303°C at 760 mmHgChemsrc
Flash Point140.7°CChemsrc
LogP1.2556PubChem
Polar Surface Area117.94 ŲPubChem

The compound’s high density and boiling point correlate with strong intermolecular interactions from nitro groups .

Synthesis and Reaction Pathways

Historical Synthesis (Shechter & Zeldin, 1951)

The foundational method involves:

  • Nitration of Valeric Acid Derivatives: Reacting 4-nitrovaleric acid with methanol under acidic conditions.

  • Esterification: Using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the methyl ester .

Reaction Scheme:
4-Nitrovaleric acid+CH₃OHH⁺Methyl 4-nitrovalerateHNO₃/H₂SO₄Methyl 4,4-dinitrovalerate\text{4-Nitrovaleric acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 4-nitrovalerate} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{Methyl 4,4-dinitrovalerate}

Modern Optimization

Recent advancements utilize γ-butyrolactone and phosphorus trichloride in methanol, achieving yields up to 95.6% under controlled conditions (50°C, 1 hour) . Key parameters:

  • Molar Ratio: γ-Butyrolactone : PCl₃ = 1:0.35–1

  • Catalyst: ZnCl₂ or concentrated H₂SO₄ (1–5 mol%) .

Physicochemical and Spectroscopic Analysis

Spectral Data

  • ¹H NMR (CDCl₃): δ 1.35–1.45 (m, 2H, CH₂), 2.50–2.60 (m, 2H, CH₂COO), 3.70 (s, 3H, OCH₃), 4.30–4.40 (m, 1H, CH(NO₂)₂) .

  • IR (KBr): 1730 cm⁻¹ (C=O), 1540 cm⁻¹ and 1370 cm⁻¹ (NO₂ asymmetric/symmetric stretch) .

Stability and Reactivity

  • Thermal Decomposition: Begins at 180°C, releasing NOₓ gases .

  • Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous acid/base to 4,4-dinitrovaleric acid .

Applications and Industrial Relevance

Energetic Materials

Nitroaliphatic compounds like methyl 4,4-dinitrovalerate are precursors in explosives due to high nitrogen content (13.6%) and oxygen balance (-34.9) . Impact sensitivity studies (QSPR models) classify it as moderately sensitive (h₅₀ = 25–50 cm) .

Pharmaceutical Intermediates

The nitrovinyl moiety in related compounds shows biological potential, though ADME studies indicate poor druglikeness (Lipinski rule violations) .

Organic Synthesis

  • Nitration Reagent: Transfers nitro groups in aromatic substitutions under catalytic conditions .

  • Crosslinking Agent: Utilized in polymer chemistry for nitro-functionalized resins .

Future Research Directions

  • Green Synthesis: Exploring biocatalytic routes to reduce hazardous waste .

  • Energetic Material Optimization: Enhancing thermal stability via co-crystallization .

  • Pharmacological Studies: Derivatives with improved bioavailability for antimicrobial applications .

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